![molecular formula C32H64BF4P2Rh+2 B13839686 carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate” is a complex organometallic compound It features a rhodium center coordinated with a carbanide ligand, a cycloocta-1,5-diene ligand, and a bisphospholane ligand The tetrafluoroborate anion serves as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhodium(III) chloride with the appropriate ligands under controlled conditions. The process may include:
Ligand Exchange Reaction: Rhodium(III) chloride is reacted with cycloocta-1,5-diene in the presence of a base to form the rhodium-cycloocta-1,5-diene complex.
Addition of Bisphospholane Ligand: The bisphospholane ligand is then introduced to the reaction mixture, resulting in the formation of the desired rhodium complex.
Formation of Tetrafluoroborate Salt: The final step involves the addition of tetrafluoroboric acid to precipitate the tetrafluoroborate salt of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands coordinated to the rhodium center can be substituted with other ligands under appropriate conditions.
Catalytic Reactions: The compound can act as a catalyst in various organic transformations, such as hydrogenation and hydroformylation.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen gas, oxygen, and various oxidizing or reducing agents.
Substitution: Ligand exchange can be facilitated by the use of coordinating solvents or additional ligands.
Catalysis: Typical conditions involve moderate temperatures and pressures, with the presence of substrates and co-catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, alkenes can be converted to alkanes.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology and Medicine
Drug Development: The compound’s catalytic properties are explored in the synthesis of pharmaceutical intermediates.
Biochemical Studies: It is used in studies involving metal-ligand interactions and their effects on biological systems.
Industry
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Environmental Applications: Its catalytic properties are utilized in processes aimed at reducing environmental pollutants.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium center can facilitate the activation of chemical bonds, enabling various catalytic transformations. The bisphospholane ligand plays a crucial role in stabilizing the rhodium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Similar Compounds
Rhodium(III) Chloride: A simpler rhodium compound used in similar catalytic applications.
Rhodium-Cycloocta-1,5-diene Complexes: Compounds with similar ligands but different counterions.
Bisphospholane Ligand Complexes: Complexes with different metal centers but similar ligand structures.
Uniqueness
This compound is unique due to the combination of its ligands and the rhodium center, which provides a distinct set of catalytic properties. The presence of the tetrafluoroborate anion also influences its solubility and reactivity, making it suitable for specific applications in catalysis and organic synthesis.
特性
分子式 |
C32H64BF4P2Rh+2 |
|---|---|
分子量 |
700.5 g/mol |
IUPAC名 |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate |
InChI |
InChI=1S/C22H44P2.C8H12.2CH3.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;;;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;2*1H3;;/q;;3*-1;+3/p+2/b;2-1-,8-7-;;;;/t19-,20-,21-,22-;;;;;/m1...../s1 |
InChIキー |
XHXZERPCFDIAGN-YUZYZDRPSA-P |
異性体SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC([C@@H]1[PH+]([C@H](CC1)C(C)C)CC[PH+]2[C@H](CC[C@@H]2C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh+3] |
正規SMILES |
[B-](F)(F)(F)F.[CH3-].[CH3-].CC(C)C1CCC([PH+]1CC[PH+]2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


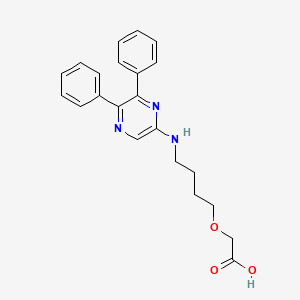
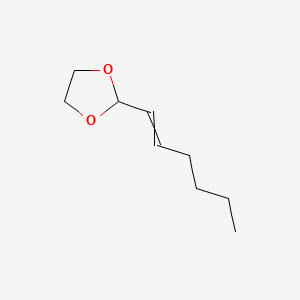
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
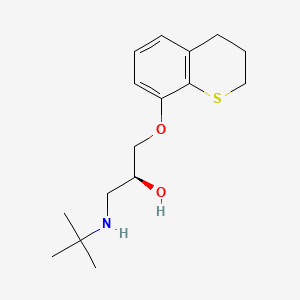
![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
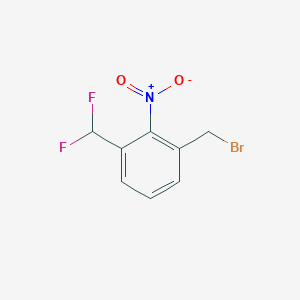
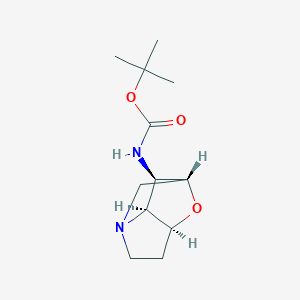
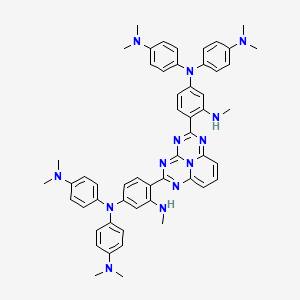
![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
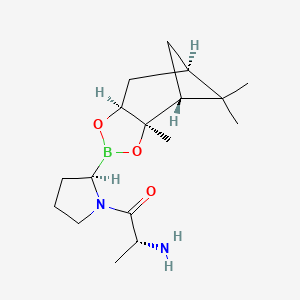

![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)
